2-{(5Z)-5-[4-(acetyloxy)-3-bromo-5-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate
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Overview
Description
2-[(5Z)-5-{[4-(ACETYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, and various functional groups such as acetoxy, bromo, and methoxy groups
Preparation Methods
The synthesis of 2-[(5Z)-5-{[4-(ACETYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multi-step reactions starting from commercially available starting materials. The synthetic route often includes the formation of the triazole and thiazole rings, followed by the introduction of the acetoxy, bromo, and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-[(5Z)-5-{[4-(ACETYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Scientific Research Applications
2-[(5Z)-5-{[4-(ACETYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-{[4-(ACETYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-[(5Z)-5-{[4-(ACETYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE can be compared with other similar compounds, such as:
2-[(5Z)-5-(4-Acetoxy-3-ethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]tria zol-2-yl]phenyl acetate: This compound has a similar core structure but differs in the substitution pattern, which may lead to different chemical and biological properties.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole ring but have different fused ring systems and functional groups, resulting in distinct activities and applications.
Properties
Molecular Formula |
C22H16BrN3O6S |
---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
[2-[(5Z)-5-[(4-acetyloxy-3-bromo-5-methoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C22H16BrN3O6S/c1-11(27)31-16-7-5-4-6-14(16)20-24-22-26(25-20)21(29)18(33-22)10-13-8-15(23)19(32-12(2)28)17(9-13)30-3/h4-10H,1-3H3/b18-10- |
InChI Key |
GTEPEXQYRQMDBP-ZDLGFXPLSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OC(=O)C)OC)/SC3=N2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)Br)OC(=O)C)OC)SC3=N2 |
Origin of Product |
United States |
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